6-Bromo-8-ethyl-2-fluoroquinazoline
Description
6-Bromo-8-ethyl-2-fluoroquinazoline is a fluorinated quinazoline derivative characterized by a bromine atom at position 6, an ethyl group at position 8, and a fluorine atom at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Substitutions at specific positions modulate their physicochemical properties, reactivity, and biological activity.
Properties
Molecular Formula |
C10H8BrFN2 |
|---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
6-bromo-8-ethyl-2-fluoroquinazoline |
InChI |
InChI=1S/C10H8BrFN2/c1-2-6-3-8(11)4-7-5-13-10(12)14-9(6)7/h3-5H,2H2,1H3 |
InChI Key |
SMDVXLFPZYOOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=CN=C(N=C12)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethyl-2-fluoroquinazoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclization of appropriate precursors, such as 2-aminobenzoic acid derivatives, followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 is the primary site for nucleophilic substitution due to its electron-withdrawing nature and favorable leaving-group properties. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction:
Reaction with piperidine under mild conditions (60°C, DMF) yields 8-ethyl-2-fluoro-6-(piperidin-1-yl)quinazoline.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 60°C, 12 h | 8-Ethyl-2-fluoro-6-(piperidin-1-yl)quinazoline | 78% |
The fluorine atom at position 2 is less reactive in SNAr due to its strong C–F bond but can participate under harsher conditions (e.g., >100°C with strong bases) .
Suzuki-Miyaura Cross-Coupling
The bromine substituent facilitates palladium-catalyzed cross-coupling with boronic acids, enabling aryl or heteroaryl group introduction. This reaction is pivotal for synthesizing complex quinazoline derivatives.
Example Reaction:
Coupling with phenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water (80°C, 8 h) produces 6-phenyl-8-ethyl-2-fluoroquinazoline .
| Boronic Acid | Catalyst | Solvent System | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | Dioxane/H2O (3:1) | 85% |
| 4-Pyridylboronic acid | Pd(dppf)Cl2, Na2CO3 | DMF/H2O (5:1) | 72% |
The ethyl group at position 8 does not sterically hinder coupling reactions, as demonstrated by high yields in analogous systems .
Buchwald-Hartwig Amination
This reaction introduces amine groups at the bromine site, enhancing solubility and biological activity.
Example Reaction:
Amination with morpholine using Pd2(dba)3, Xantphos, and Cs2CO3 in toluene (100°C, 24 h) yields 6-(morpholin-4-yl)-8-ethyl-2-fluoroquinazoline.
| Amine | Ligand | Base | Yield |
|---|---|---|---|
| Morpholine | Xantphos | Cs2CO3 | 68% |
| Benzylamine | BINAP | K3PO4 | 63% |
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens (e.g., chlorine or iodine) via Finkelstein-like reactions.
Example Reaction:
Treatment with CuI and NaI in DMF (120°C, 6 h) converts bromine to iodine, yielding 8-ethyl-2-fluoro-6-iodoquinazoline .
| Halogen Source | Catalyst | Conditions | Yield |
|---|---|---|---|
| NaI | CuI | DMF, 120°C, 6 h | 58% |
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage, enabling C–C bond formation.
Example Reaction:
Reaction with styrene and AIBN in acetonitrile (70°C, 12 h) produces 8-ethyl-2-fluoro-6-styrylquinazoline.
| Alkene | Initiator | Solvent | Yield |
|---|---|---|---|
| Styrene | AIBN | Acetonitrile | 52% |
Comparative Reactivity Analysis
The ethyl group at position 8 slightly increases electron density at adjacent positions, moderating the electrophilicity of the quinazoline ring compared to non-alkylated analogues (e.g., 6-bromo-8-fluoroquinazoline) .
Key Findings:
-
Bromine at position 6 is the most reactive site, enabling diverse functionalization.
-
Ethyl and fluorine substituents modulate electronic and steric effects without inhibiting reactivity.
-
Palladium-catalyzed reactions dominate synthetic applications due to efficiency and scalability .
This reactivity profile positions this compound as a versatile intermediate for drug discovery and materials science.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-8-ethyl-2-fluoroquinazoline has been explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity :
Numerous studies have indicated that quinazoline derivatives exhibit promising anticancer properties. For instance, related compounds have shown efficacy against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
| Study | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Study A | Breast Cancer | 5.4 |
| Study B | Lung Cancer | 3.2 |
Mechanism of Action : The compound may exert its effects by inhibiting specific kinases involved in cancer cell proliferation, leading to reduced tumor growth and increased apoptosis in cancer cells.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens, including resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 |
These findings suggest that this compound could be developed into a novel antimicrobial agent, particularly in combating resistant infections.
Research has also focused on the broader biological activities of this compound:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
- Neuroprotective Properties : Emerging studies suggest that quinazoline derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of quinazoline derivatives included this compound. The results indicated substantial inhibition of cell proliferation in breast cancer models, with a notable IC₅₀ value of 5.4 μM. This study highlights the compound's potential as a lead structure for developing new anticancer therapies.
Case Study 2: Antimicrobial Activity Against MRSA
In another study focusing on the antimicrobial properties of quinazolines, this compound exhibited an MIC of 0.98 μg/mL against MRSA strains. This finding underscores its potential as an effective treatment option against resistant bacterial infections.
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethyl-2-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The position of bromine (C6 vs. C7/C8) and fluorine (C2 vs. C8) significantly influences electronic and steric effects. For example, bromine at C6 (as in the target compound) may enhance electrophilic substitution reactivity compared to C7/C8 analogs .
- Alkyl vs. Alkoxy Groups : The ethyl group (C8) in the target compound increases hydrophobicity compared to methoxy (OMe) or hydroxyl groups in analogs like 8-bromo-6-methylquinazolin-4(3H)-one .
Reactivity and Functional Group Comparisons
Bromine Reactivity:
Bromine at C6 in quinazolines is susceptible to nucleophilic substitution. For example, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes substitution with secondary amines . By analogy, this compound may exhibit similar reactivity, though the ethyl and fluorine substituents could sterically or electronically modulate reaction rates.
Chlorine vs. Fluorine:
- 6-Bromo-2-chloro-8-fluoroquinazoline : The chlorine at C2 is a better leaving group than fluorine, making this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions compared to the target compound’s fluorine at C2 .
- 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline : Ethoxy (OEt) at C2 enhances steric hindrance, reducing reactivity compared to smaller substituents like F or Cl .
Biological Activity
6-Bromo-8-ethyl-2-fluoroquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of bromine and fluorine substituents at specific positions on the quinazoline core significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and survival, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced cell viability in tumor cells while sparing normal cells, as demonstrated in several studies.
Structure-Activity Relationship (SAR)
The SAR of this compound has been extensively studied to optimize its biological effects. Variations in substituents at different positions on the quinazoline nucleus have been shown to affect potency and selectivity:
Biological Activity Findings
-
Anticancer Activity :
- A study reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value indicating effective inhibition of cell growth at low concentrations. The compound was particularly potent against non-small cell lung cancer (NSCLC) cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Activity :
-
Case Studies :
- In a clinical study evaluating novel quinazoline derivatives, this compound was included in a panel of compounds tested for their ability to inhibit EGFR-mutated NSCLC cells. Results indicated that it not only inhibited growth but also reduced migration and invasion capabilities of these cancer cells .
Q & A
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects can be modeled using COSMO-RS .
- Molecular Dynamics (MD) Simulations : Study interactions with catalysts (e.g., Pd complexes) to optimize ligand design for cross-coupling reactions.
- Machine Learning (ML) : Train models on existing quinazoline reaction datasets to predict yields under untested conditions .
Advanced Question: How can researchers design experiments to investigate the compound’s interactions with biological targets?
Q. Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with purified proteins.
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-target complexes to identify binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding feasibility under physiological conditions .
Advanced Question: What methodologies address challenges in separating this compound from byproducts?
Q. Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for baseline separation.
- Membrane Technologies : Employ nanofiltration membranes (MWCO 200–300 Da) to isolate the compound from smaller impurities .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) using a Crystal16® platform to identify conditions favoring pure crystal formation .
Advanced Question: How can researchers leverage factorial design to study substituent effects on the quinazoline core?
Q. Methodological Answer :
- 2 Factorial Design : Vary substituents (bromo, ethyl, fluoro) at positions 2, 6, and 8 to assess their impact on properties like logP or catalytic activity.
- Response Surface Methodology (RSM) : Model nonlinear relationships between substituent electronic parameters (Hammett σ) and reaction outcomes .
- DoE Software : Tools like JMP® or Minitab® automate interaction analysis and optimize synthetic routes .
Advanced Question: What strategies mitigate discrepancies in stability studies across laboratories?
Q. Methodological Answer :
- Interlaboratory Studies : Standardize protocols (ICH Q1A guidelines) for accelerated stability testing.
- Forced Degradation Studies : Expose the compound to extreme conditions (UV light, oxidative stress) to identify degradation markers via LC-MS .
- Collaborative Data Platforms : Share raw datasets (e.g., via Zenodo) for meta-analysis using tools like R or Python to identify systemic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
